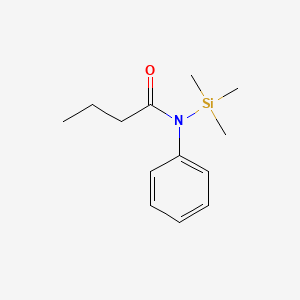
1-(2,6-Dichloropyridin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloropyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring attached to a dichloropyridine moiety, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Preparation Methods
The synthesis of 1-(2,6-Dichloropyridin-4-yl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 2,6-dichloropyridine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
1-(2,6-Dichloropyridin-4-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyridine ring are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield different reduced forms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,6-Dichloropyridin-4-yl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction can lead to hyperpolarization of nerve endings, resulting in various physiological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Dichloropyridin-4-yl)piperazine can be compared with other piperazine derivatives such as:
1-(2-Pyridyl)piperazine: Known for its use in the determination of isocyanates and diisocyanates in air samples.
1-(3-Fluoro-2-pyridinyl)piperazine: Acts as a selective α2-adrenergic receptor antagonist.
The uniqueness of this compound lies in its specific dichloropyridine moiety, which imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
796856-41-2 |
|---|---|
Molecular Formula |
C9H11Cl2N3 |
Molecular Weight |
232.11 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)piperazine |
InChI |
InChI=1S/C9H11Cl2N3/c10-8-5-7(6-9(11)13-8)14-3-1-12-2-4-14/h5-6,12H,1-4H2 |
InChI Key |
WMAKIYREEWLXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B11876530.png)

![8-Quinolinol, 7-[(diethylamino)methyl]-](/img/structure/B11876545.png)


![3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B11876558.png)






![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)
